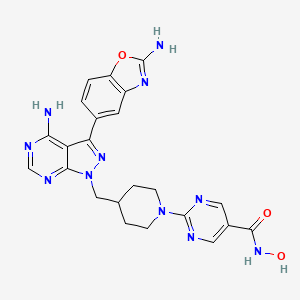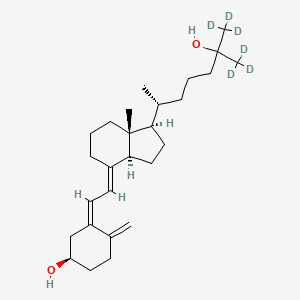
3-epi-25-Hydroxy Vitamin D3-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-epi-25-Hydroxy Vitamin D3-d6 is a deuterium-labeled analog of 3-epi-25-Hydroxy Vitamin D3. This compound is a metabolite of Vitamin D3, where the hydroxyl group at the C-3 position is in the alpha orientation rather than the beta orientation. The deuterium labeling involves replacing certain hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and pharmacokinetics due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-25-Hydroxy Vitamin D3-d6 typically involves multiple steps, starting from commercially available Vitamin D3. The process includes:
Epimerization: Conversion of the hydroxyl group at the C-3 position from the beta to the alpha orientation.
Deuterium Labeling: Introduction of deuterium atoms at specific positions, often achieved through catalytic hydrogen-deuterium exchange reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to facilitate the hydrogen-deuterium exchange.
Purification: Advanced chromatographic techniques to separate and purify the deuterium-labeled compound from by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-epi-25-Hydroxy Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like chromium trioxide or potassium permanganate.
Reduction: Reduction of oxidized forms back to the original compound using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, typically involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation Products: More oxidized forms of the compound, such as ketones or aldehydes.
Reduction Products: Reduced forms, often regenerating the original hydroxyl group.
Substitution Products: Compounds with substituted functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-epi-25-Hydroxy Vitamin D3-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of Vitamin D metabolism.
Biology: Helps in studying the role of Vitamin D metabolites in cellular processes, particularly in macrophage polarization.
Medicine: Investigated for its potential therapeutic effects and its role in diseases related to Vitamin D deficiency.
Wirkmechanismus
The mechanism of action of 3-epi-25-Hydroxy Vitamin D3-d6 involves its interaction with Vitamin D receptors and its role in the metabolic pathways of Vitamin D. The deuterium labeling allows for detailed tracking of the compound through various biochemical processes. The primary molecular targets include:
Vitamin D Receptors: Binding to these receptors to modulate gene expression.
Metabolic Enzymes: Interaction with enzymes involved in the hydroxylation and epimerization of Vitamin D metabolites.
Vergleich Mit ähnlichen Verbindungen
25-Hydroxy Vitamin D3: The non-epimerized form with the hydroxyl group in the beta orientation.
3-epi-25-Hydroxy Vitamin D3: The non-deuterated epimer.
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3 with hydroxyl groups at the C-1 and C-25 positions.
Uniqueness: 3-epi-25-Hydroxy Vitamin D3-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways with high precision .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
406.7 g/mol |
IUPAC-Name |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
InChI-Schlüssel |
JWUBBDSIWDLEOM-IBDKAFOJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
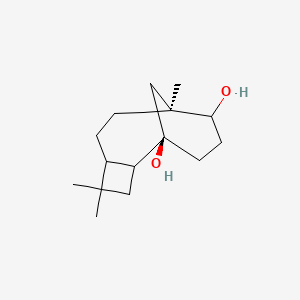
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
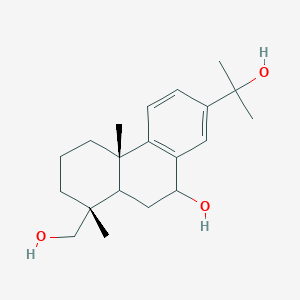
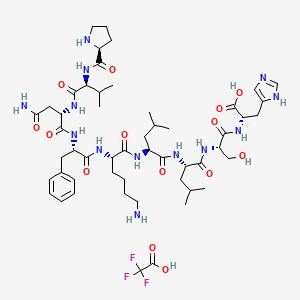
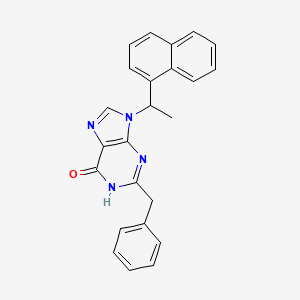
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
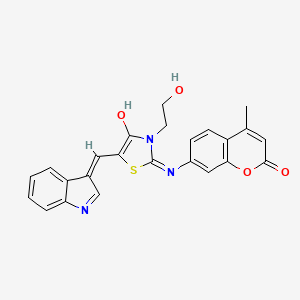
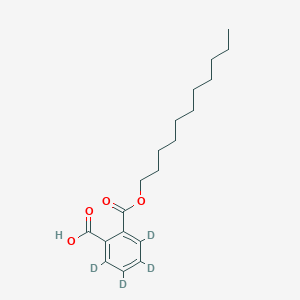
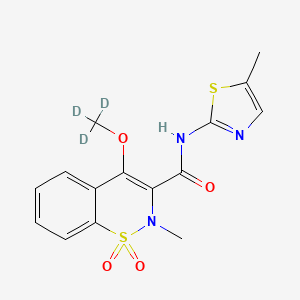
![(1S)-1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol](/img/structure/B12426760.png)
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
